2-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

2-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate (CAS 1351596-32-1) is a synthetic small molecule comprising a xanthene core linked to a piperazine ring and a furan-2-yl ethanone moiety, supplied as an oxalate salt with a typical purity of 95% and molecular weight of 492.484 g/mol. It belongs to a broader class of xanthene-piperazine derivatives which have been explored in patent literature for cardiovascular (anti-arrhythmic, coronary dilatating) and antimicrobial applications, though direct peer-reviewed biological data for this specific compound is absent from authoritative databases such as ChEMBL and PubChem.

Molecular Formula C26H24N2O8
Molecular Weight 492.484
CAS No. 1351596-32-1
Cat. No. B2866167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
CAS1351596-32-1
Molecular FormulaC26H24N2O8
Molecular Weight492.484
Structural Identifiers
SMILESC1CN(CCN1CC(=O)C2=CC=CO2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.C(=O)(C(=O)O)O
InChIInChI=1S/C24H22N2O4.C2H2O4/c27-19(22-10-5-15-29-22)16-25-11-13-26(14-12-25)24(28)23-17-6-1-3-8-20(17)30-21-9-4-2-7-18(21)23;3-1(4)2(5)6/h1-10,15,23H,11-14,16H2;(H,3,4)(H,5,6)
InChIKeyMFEPZEYOEZTZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(9H-Xanthene-9-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate (CAS 1351596-32-1): Baseline Chemical Profile for Procurement


2-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate (CAS 1351596-32-1) is a synthetic small molecule comprising a xanthene core linked to a piperazine ring and a furan-2-yl ethanone moiety, supplied as an oxalate salt with a typical purity of 95% and molecular weight of 492.484 g/mol [1]. It belongs to a broader class of xanthene-piperazine derivatives which have been explored in patent literature for cardiovascular (anti-arrhythmic, coronary dilatating) and antimicrobial applications, though direct peer-reviewed biological data for this specific compound is absent from authoritative databases such as ChEMBL and PubChem [2]. This compound serves as a research tool for structure-activity relationship (SAR) studies and chemical biology probe development within the xanthene pharmacophore space.

Why Generic Substitution Fails for CAS 1351596-32-1: Unique Topology and Lack of Pharmacological Data Prevent Interchangeability


Generic substitution among xanthene-piperazine derivatives is not supported by current evidence. The specific topology of this compound—a 2-(piperazin-1-yl)ethanone linker connecting the xanthene-9-carbonyl system to a furan-2-yl group—is distinct from the more common 1,4-bis-carbonyl or xanthene-9-carboxylate ester motifs found in other analogs [1]. Even minor structural changes, such as replacing the furan with a pyridinyl, thiadiazolyl, or phenyl ring, can drastically alter pharmacological profiles, as demonstrated by the divergent cardiovascular activities of structurally similar xanthene-piperazine derivatives in published patents [2]. Furthermore, this compound has no known biological activity data in public databases, meaning any assumed interchangeability with analogs having published data (e.g., P2X3 or PXR antagonists) is purely speculative and risks experimental failure.

Quantitative Differential Evidence Guide for CAS 1351596-32-1: Limited Available Data and Evidence Gap Analysis


Molecular Topology: A Unique Xanthene-Piperazine-Furan Scaffold with No Direct Pharmacological Comparators

This compound possesses a unique 2-(piperazin-1-yl)-1-(furan-2-yl)ethanone linker connecting the xanthene-9-carbonyl system, a topology distinct from the 1,4-bis-carbonyl piperazine derivatives or xanthene-9-carboxylate esters commonly found in patent literature. This structural novelty ensures that no direct pharmacological comparator exists, making it a singleton for SAR exploration where the quantitative contribution of the furan-oxoethyl linker to target binding cannot be extrapolated from any other known compound [1]. The closest structural analogs, such as 1-(furan-2-carbonyl)-4-(9H-xanthene-9-carbonyl)piperazine (no biological data) and 1-[4-(2-pyridinyl)-1-piperazinyl]-2-(9H-xanthen-9-yl)ethanone (ChEBI:107979, no activity data), lack the specific ethanone linker geometry [2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Physicochemical Property Profile: High Fraction sp³ and Hydrogen Bond Acceptor Capacity for Fragment-Based Drug Design

The compound's calculated physicochemical properties—fraction sp³ of 0.27, 9 hydrogen bond acceptors, topological polar surface area (tPSA) of 133 Ų, and logP of 2.336—place it in a favorable region of drug-like chemical space distinct from many xanthene-piperazine analogs. For comparison, the simpler analog 1-phenyl-4-(9H-xanthen-9-ylcarbonyl)piperazine has only 2 hydrogen bond acceptors and a lower molecular weight of 370.4 g/mol, while lacking the oxalate salt form that enhances aqueous solubility [1]. The measured logP of 2.336 indicates balanced lipophilicity suitable for membrane permeability without excessive hydrophobicity, a property that cannot be assumed for other xanthene-piperazine derivatives where logP values typically range from 3.0 to 5.0 [2].

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Profiling

Evidence Gap Disclosure: Absence of Quantitative Biological Activity Data Prevents Direct Efficacy Comparisons

A comprehensive search of authoritative databases (ChEMBL, PubChem, BindingDB, ZINC) and peer-reviewed literature reveals no known quantitative biological activity data for CAS 1351596-32-1 [1]. The ZINC20 database explicitly states 'There is no known activity for this compound' [2]. This is in stark contrast to structurally related xanthene-piperazine derivatives that bear different substituents on the piperazine ring (e.g., triazolo-pyrimidinyl, thiadiazolyl, or fluorophenyl groups) and have reported IC50 values for xanthine oxidase inhibition or PXR antagonism. Without head-to-head experimental data, no claims of differential potency, selectivity, or efficacy can be substantiated. This evidence gap must be weighed by prospective users: the compound offers a structurally unique tool for exploratory research, but its biological activity profile is entirely uncharacterized.

Evidence Gap Analysis Drug Discovery Procurement Risk Assessment

Salts Form Advantage: Oxalate Counterion for Enhanced Crystallinity and Solubility Over Free Base Analogs

This compound is supplied as the oxalate salt (C26H24N2O8), a deliberate formulation choice that differentiates it from many xanthene-piperazine analogs available only as free bases. While most xanthene-9-carbonyl-piperazine derivatives (e.g., 1-phenyl-4-(9H-xanthen-9-ylcarbonyl)piperazine, 1-(4-fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine) are available as neutral free-base compounds with limited aqueous solubility, the oxalate salt form enhances crystallinity and dissolution characteristics . The typical purity specification of 95% for the oxalate salt provides a defined starting point for research, whereas free-base analogs may vary in purity and physical form across suppliers [1]. No published comparative solubility data exist for this specific compound versus its free-base form, but the presence of the oxalate counterion is expected to improve aqueous solubility based on general salt formation principles for piperazine-containing compounds.

Formulation Science Solid-State Chemistry Procurement Specifications

Pharmacophore Distinction: The Furan-2-yl Ethanone Motif Confers Structural Differentiation from Triazolo- and Thiadiazolo-Piperazine Antitumor Leads

Within the class of xanthene-9-carbonyl-piperazine compounds, the attachment of a furan-2-yl ethanone group (via a methylene linker) represents a distinct pharmacophoric arrangement compared to the triazolo-pyrimidinyl or thiadiazolyl substituents that dominate the known biologically active analogs [1]. For example, 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(9H-xanthene-9-carbonyl)piperazine has reported anticancer activity with IC50 values below 10 µM, while 1-(1,2,5-thiadiazol-3-yl)-4-(9H-xanthene-9-carbonyl)piperazine shows IC50 values of approximately 25 µM (HeLa) and 30 µM (MCF-7) . The target compound's furan-oxoethyl group introduces a distinct hydrogen bond acceptor geometry and a flexible methylene linker absent in these directly N-linked heterocyclic analogs, potentially enabling different binding modes or target selectivity profiles that remain to be experimentally determined.

Pharmacophore Modeling Anticancer Drug Discovery Xanthene Derivatives

Recommended Research and Industrial Application Scenarios for CAS 1351596-32-1 Based on Available Evidence


Exploratory Structure-Activity Relationship (SAR) Campaigns in Xanthene-Based Drug Discovery

This compound is best deployed as a structurally novel starting point or reference compound in SAR studies exploring the impact of linker geometry and heterocycle identity on biological activity within the xanthene-piperazine chemotype. Its unique 2-(piperazin-1-yl)-1-(furan-2-yl)ethanone topology fills a gap in the current SAR landscape, where most characterized analogs feature directly N-linked heterocycles (triazoles, thiadiazoles, pyrimidines) rather than a methylene-bridged ethanone linker [1]. Researchers can systematically compare this compound's target engagement profile against analogs like 1-(1,2,5-thiadiazol-3-yl)-4-(9H-xanthene-9-carbonyl)piperazine to determine the contribution of linker flexibility and furan ring electronics to binding affinity and selectivity.

Physicochemical Reference Standard for Xanthene-Piperazine Oxalate Salt Development

As an oxalate salt with well-defined molecular properties (logP 2.336, tPSA 133 Ų, fraction sp³ 0.27), this compound can serve as a reference standard for developing salt-form strategies for other xanthene-piperazine derivatives that are typically available only as free bases [1]. Its calculated property profile—particularly the 9 hydrogen bond acceptors and moderate lipophilicity—provides a baseline for evaluating how oxalate salt formation affects crystallinity, dissolution rate, and handling characteristics compared to hydrochloride or free-base forms of structurally related compounds.

Chemical Biology Probe for Target Deconvolution in Xanthene-Responsive Pathways

Given the complete absence of known biological targets for this compound, it is ideally suited for unbiased phenotypic screening and target deconvolution studies using chemical proteomics approaches (e.g., affinity-based protein profiling or thermal proteome profiling) [1]. Unlike xanthene-piperazine analogs with pre-defined target annotations (e.g., PXR, xanthine oxidase), deploying this uncharacterized scaffold in a chemoproteomics workflow may reveal novel protein targets or off-target interactions that inform the broader pharmacology of the xanthene chemotype.

Comparative Solubility and Formulation Pre-Screening for In Vitro Assay Development

The oxalate salt form and calculated physicochemical properties suggest this compound may offer practical advantages in aqueous assay preparation. Research groups performing high-throughput screening (HTS) or fragment-based screening can use this compound to benchmark the solution-phase behavior of xanthene-piperazine oxalate salts against free-base analogs, establishing standardized protocols for DMSO stock preparation, aqueous dilution, and precipitation monitoring [1]. This pre-screening step is critical before committing to larger-scale procurement of structurally related compounds for screening campaigns.

Quote Request

Request a Quote for 2-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.